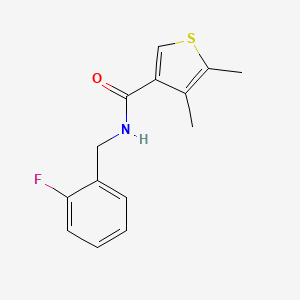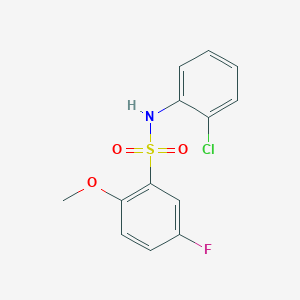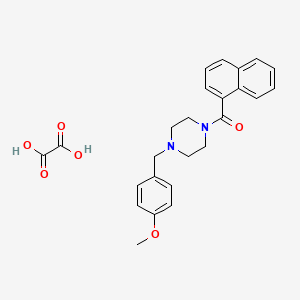![molecular formula C11H13NO2S B4710329 4-[3-(2-thienyl)acryloyl]morpholine](/img/structure/B4710329.png)
4-[3-(2-thienyl)acryloyl]morpholine
Descripción general
Descripción
4-[3-(2-thienyl)acryloyl]morpholine, also known as TMA-2, is a synthetic psychedelic drug that belongs to the amphetamine and phenethylamine classes. It was first synthesized by Alexander Shulgin in the 1970s and has since gained popularity among researchers for its unique properties. TMA-2 is a potent hallucinogen that has been studied for its potential therapeutic applications in treating mental health disorders.
Mecanismo De Acción
4-[3-(2-thienyl)acryloyl]morpholine acts as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors in the brain. This mechanism of action is similar to that of other psychedelic drugs such as LSD and psilocybin. The activation of these receptors leads to an increase in the release of neurotransmitters such as dopamine and serotonin, which may contribute to the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can increase heart rate, blood pressure, and body temperature. It can also cause dilation of the pupils and alter the perception of time and space. This compound has also been shown to increase the release of cortisol, a hormone that is involved in the body's stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[3-(2-thienyl)acryloyl]morpholine has several advantages as a research tool. It is a potent and selective agonist at serotonin receptors, which makes it a useful tool for studying the role of these receptors in the brain. This compound is also relatively stable and can be stored for long periods of time. However, this compound has several limitations as well. It is a controlled substance and can only be used in a licensed laboratory setting. Additionally, the effects of this compound can be unpredictable and vary depending on the individual and the dose administered.
Direcciones Futuras
There are several future directions for research on 4-[3-(2-thienyl)acryloyl]morpholine. One area of interest is the potential therapeutic applications of this compound in treating mental health disorders. Studies have shown promising results in animal models, but further research is needed to determine the safety and efficacy of this compound in humans. Another area of interest is the development of new analogs of this compound that may have improved therapeutic properties. Finally, research is needed to better understand the mechanism of action of this compound and its effects on the brain and body.
Aplicaciones Científicas De Investigación
4-[3-(2-thienyl)acryloyl]morpholine has been studied extensively for its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that this compound has a unique mechanism of action that involves the modulation of serotonin receptors in the brain, which may contribute to its antidepressant and anxiolytic effects.
Propiedades
IUPAC Name |
(E)-1-morpholin-4-yl-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c13-11(12-5-7-14-8-6-12)4-3-10-2-1-9-15-10/h1-4,9H,5-8H2/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCCUOPBWDJDOE-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B4710252.png)
![N-isobutyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4710259.png)

![2-{3-[(4-chlorophenoxy)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4710270.png)
![N-(4-bromophenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4710281.png)

![3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4710295.png)
![N-[5-(1-azepanylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B4710299.png)
![N-(4-fluorophenyl)-2-{[5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4710308.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4710314.png)

![8-tert-butyl-4-(4-isopropylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4710338.png)
![5,6-dimethyl-N-[3-(4-morpholinyl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4710348.png)
![4-chloro-N-{[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4710355.png)